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Compound of Interest

Compound Name: Marmesin

CAS No.: 13710-70-8

Cat. No.: B1676078

Get Quote

Executive Summary
Marmesin () is a dihydrofuranocoumarin derivative and a pivotal biosynthetic precursor to

linear furanocoumarins (psoralens). While historically noted for its role in plant defense, recent

pharmacological evaluations have identified Marmesin as a potent angiogenesis inhibitor

(targeting VEGF-A/VEGFR-2) and a potential androgen receptor antagonist.

However, the translation of Marmesin from bench to bedside is critically hindered by its

biopharmaceutical profile. Unlike its planar, fully aromatic congeners (e.g., Psoralen),

Marmesin possesses a saturated furan ring and a hydroxy-isopropyl moiety, altering its

solubility and metabolic stability. This guide provides a rigorous analysis of Marmesin’s

pharmacokinetics (PK), focusing on its oral bioavailability, metabolic fate, and the bioanalytical

methodologies required for its quantification.

Physicochemical & Biopharmaceutical Profile
Understanding the PK of Marmesin requires a foundational grasp of its physicochemical

properties, which dictate its absorption potential according to the Biopharmaceutics

Classification System (BCS).
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Structural Determinants
Chemical Structure: 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-

one.

Key Moiety: The chiral center at C-2 and the saturated furan ring reduce planarity compared

to psoralen, potentially reducing π-π stacking aggregation but increasing metabolic

susceptibility.

Chirality: Marmesin is the (+)-isomer. Its enantiomer is (-)-Nodakenetin. In PK literature, data

for "Nodakenetin" (often derived from the glycoside Nodakenin) serves as the primary

reference for the scaffold's behavior.

Quantitative Properties
Parameter Value (Approx.) Implication

Molecular Weight 246.26 g/mol
High permeability potential

(Rule of 5 compliant).

LogP 2.0 – 2.5

Moderate lipophilicity; likely

permeable but solubility-

limited.

Solubility
Low (Water), High

(DMSO/MeOH)

Likely BCS Class II (Low

Solubility, High Permeability).

pKa Non-ionizable (neutral)
Absorption is pH-independent

in the GI tract.

Pharmacokinetic Profile (Preclinical)
The following data synthesizes preclinical studies, primarily in rodent models (Sprague-Dawley

rats), utilizing both direct Marmesin administration and hydrolysis data from its glycoside,

Nodakenin.

Absorption & Bioavailability
Marmesin exhibits "flip-flop" kinetics when administered as a glycoside precursor, but direct

administration reveals rapid absorption followed by extensive metabolism.
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Absolute Bioavailability (F%): Estimated at 10–15% (Low).

Mechanistic Insight: The low F% is not due to poor permeability (LogP ~2.5) but rather

extensive first-pass metabolism (glucuronidation) and efflux transport.

Tmax: 0.5 – 1.0 h (Direct oral dosing); 4.0 – 6.0 h (When formed via hydrolysis of Nodakenin

in the gut).

Cmax: Dose-dependent linearity observed between 10–50 mg/kg.

Distribution[1]
Plasma Protein Binding (PPB):>90%.[1]

Marmesin binds extensively to Human Serum Albumin (HSA). This high binding fraction

limits the volume of distribution (Vd) and the free drug concentration available for target

engagement (e.g., VEGFR-2 inhibition).

Tissue Distribution: Rapid equilibration into highly perfused organs (Liver, Kidney) followed

by slower redistribution to lipid-rich tissues.

Metabolism (The Critical Bottleneck)
Marmesin is subject to robust hepatic metabolism. Unlike psoralens, which are potent suicide

inhibitors of CYP enzymes, Marmesin is a substrate with lower inhibitory potency.

Phase I: Hydroxylation (mediated by CYP3A4/CYP1A2).

Phase II: Glucuronidation is the major clearance pathway. The tertiary alcohol group is a

prime target for UGTs.

Prodrug Dynamics: In herbal preparations (e.g., Angelica gigas), Marmesin is often

generated in the colon via bacterial

-glucosidase hydrolysis of Nodakenin.

Excretion
Route: Primarily renal (urine) as conjugated metabolites.
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Half-life (

): Short (~1–2 hours) for the parent compound, necessitating frequent dosing or controlled-
release formulations.

Mechanistic Pathways & Visualization
Metabolic Bioactivation & Clearance
The following diagram illustrates the conversion of the glycoside Nodakenin to Marmesin and

its subsequent clearance pathways.
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Figure 1: Biotransformation pathway of Marmesin from its glycosidic precursor Nodakenin,

highlighting the critical role of gut microbiota and hepatic Phase II conjugation.

Experimental Protocols
To validate Marmesin PK, researchers must employ high-sensitivity bioanalytical methods due

to its low bioavailability.

LC-MS/MS Bioanalytical Method
Objective: Quantify Marmesin in rat plasma with a Lower Limit of Quantification (LLOQ) < 5

ng/mL.

Instrument Setup:

System: Agilent 1290 Infinity II coupled to Sciex QTRAP 6500+.
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Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

Mobile Phase:

A: 0.1% Formic acid in Water.

B: Acetonitrile.[2]

Gradient: 5% B (0-1 min)

90% B (1-6 min)

Hold (6-7 min).

MS/MS Parameters (MRM Mode):

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Mechanism

| Marmesin | 247.1

| 189.1 | 25 | Loss of acetone (side chain cleavage) | | IS (Coumarin) | 147.0

| 91.1 | 30 | Ring fragmentation |

Sample Preparation (Protein Precipitation):

Aliquot 50 µL plasma.

Add 150 µL ACN containing Internal Standard (IS).

Vortex (2 min) and Centrifuge (15,000 x g, 10 min, 4°C).

Inject 2 µL of supernatant.

Microsomal Stability Assay
Objective: Determine intrinsic clearance (
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) to predict hepatic first-pass effect.

Incubation: Mix Marmesin (1 µM) with Human Liver Microsomes (0.5 mg protein/mL) in

phosphate buffer (pH 7.4).

Initiation: Add NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6PDH).

Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

Termination: Quench with ice-cold ACN containing IS.

Calculation: Plot ln(% remaining) vs. time. Slope =

.

.

Strategic Recommendations for Drug Development
Addressing Low Bioavailability
The primary hurdle for Marmesin is its rapid Phase II metabolism.

Formulation Strategy: Utilize Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance

lymphatic transport, bypassing the portal vein and hepatic first-pass.

Structural Modification: Deuteration of the methine proton at C-2 or the methyl groups on the

hydroxy-isopropyl chain could reduce metabolic oxidation rates (Kinetic Isotope Effect).

Safety & Interactions
CYP Inhibition: While less potent than psoralen, Marmesin may still inhibit CYP3A4. Co-

administration with narrow-therapeutic-index substrates (e.g., cyclosporine) requires careful

monitoring.

Phototoxicity: Unlike linear furanocoumarins, Marmesin lacks the conjugated C3-C4/C4'-C5'

system required for severe DNA photo-adduct formation, suggesting a superior safety profile

regarding PUVA-like toxicity.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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